Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a 2-chloro-4-methoxy-substituted phenyl ring attached to a 3-oxopropanoate ethyl ester backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as benzofurans, pyrazoles, and pyrazolones, which are relevant to pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMBFWBWVAOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941696-11-3 | |
| Record name | ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 2-chloro-4-methoxybenzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitutions, where the chlorine atom can be replaced by different nucleophiles, thus leading to the formation of diverse derivatives with potential biological activities. This reactivity makes it an essential building block for synthesizing more complex organic molecules .
Medicinal Chemistry
Potential Pharmaceutical Applications:
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible bioactivity, particularly in the development of new drugs targeting various diseases. For example, its derivatives may exhibit antimicrobial or anticancer properties, making them candidates for further pharmacological studies .
Case Study: Antimicrobial Activity
A study highlighted the synthesis of related compounds and their evaluation against several bacterial strains. This compound and its derivatives demonstrated varying degrees of antimicrobial activity, indicating potential use in treating infections caused by resistant pathogens .
Mechanisms of Action:
The biological activity of this compound is primarily attributed to its reactivity as a halogenated ester. The chlorine atom enhances its electrophilic character, allowing it to interact with biological molecules such as enzymes and receptors. The methoxy group may also participate in oxidation-reduction reactions, further influencing its biological interactions .
Comparative Studies
A comparative analysis was conducted on various derivatives of this compound to assess their biological activities and stability profiles. The findings indicated that modifications to the chloro and methoxy groups significantly affected the compounds' pharmacokinetic properties and overall efficacy .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism
- Compound A vs. Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS 1192136-17-6): Compound A features a 2-chloro substituent, while the isomer has a 3-chloro group. In contrast, the 3-chloro isomer may exhibit enhanced electronic effects due to meta-directing properties .
Substituent Variation
- Fluorine-Substituted Analogs: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 105174-97-8) and Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate:
- This impacts reactivity in Michael additions or condensations .
- Methyl-Substituted Analogs: Ethyl 3-(4-methylphenyl)-3-oxopropanoate:
Physicochemical Properties
Key properties of selected analogs are summarized below:
Note: XLogP3 values indicate lipophilicity trends: chloro/methoxy substituents increase hydrophobicity compared to fluorine.
Compound A
While explicit synthesis details for Compound A are absent, analogous methods involve:
Claisen Condensation : Ethyl acetoacetate reacts with 2-chloro-4-methoxybenzoyl chloride in the presence of a base (e.g., NaH) to form the β-keto ester .
Cyclization Reactions: Used in the synthesis of pyrazolones and benzofurans, as seen in derivatives like Ethyl 3-(4′-methylphenyl)-3-oxopropanoate reacting with diazonium salts .
Comparative Syntheses
- Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Prepared via condensation of ethyl acetoacetate with 4-methoxybenzaldehyde, followed by oxidation .
- Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: Synthesized via nucleophilic substitution of activated aryl halides .
Biological Activity
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃ClO₄
- Molecular Weight : Approximately 257 g/mol
- Structural Features : The compound features a propanoate backbone with a chloro and methoxy-substituted phenyl group. These substituents significantly influence its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, making it a candidate for further pharmacological applications.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.
- Neuroprotective Effects : There is evidence suggesting that derivatives of this compound may exert neuroprotective effects through mechanisms involving anti-inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may play a role in its antimicrobial and anti-inflammatory effects. The chloro and methoxy groups enhance its binding affinity to these targets.
- Protein-Ligand Interactions : It is involved in protein-ligand interactions that can modulate biochemical pathways relevant to disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against various pathogens | |
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Anti-inflammatory effects | |
| Enzyme Inhibition | Inhibits specific enzymes |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:
- Inhibition Zones : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be low, indicating high potency against these pathogens.
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Due to its antimicrobial and neuroprotective properties, it is being explored as a lead compound for new drug formulations.
- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry.
- Biological Studies : The compound is utilized in studies involving enzyme inhibition and protein interactions, contributing to the understanding of various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
